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molecular formula C13H19N3O2 B8541442 1-N-(3-nitrobenzyl)cyclohexane-1,4-diamine

1-N-(3-nitrobenzyl)cyclohexane-1,4-diamine

Cat. No. B8541442
M. Wt: 249.31 g/mol
InChI Key: RDQGLASJCOBMBU-UHFFFAOYSA-N
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Patent
US09394286B2

Procedure details

Tert-butyl N-(4-[(3-nitrobenzyl)amino]cyclohexyl)carbamate (30.0 g, 86.1 mmol, 1.0 eq) was dissolved in 300 mL of TFA:DCM (1:10) and the resulting solution was stirred at 30° C. overnight. The reaction mixture was then concentrated under vacuum to provide crude 1-N-(3-nitrobenzyl)cyclohexane-1,4-diamine (32 g, TFA salt) as a white solid.
Quantity
30 g
Type
reactant
Reaction Step One
Name
TFA DCM
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:23]=[CH:24][CH:25]=1)[CH2:7][NH:8][CH:9]1[CH2:14][CH2:13][CH:12]([NH:15]C(=O)OC(C)(C)C)[CH2:11][CH2:10]1)([O-:3])=[O:2]>C(O)(C(F)(F)F)=O.C(Cl)Cl>[N+:1]([C:4]1[CH:5]=[C:6]([CH:23]=[CH:24][CH:25]=1)[CH2:7][NH:8][CH:9]1[CH2:10][CH2:11][CH:12]([NH2:15])[CH2:13][CH2:14]1)([O-:3])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(CNC2CCC(CC2)NC(OC(C)(C)C)=O)C=CC1
Name
TFA DCM
Quantity
300 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O.C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
the resulting solution was stirred at 30° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(CNC2CCC(CC2)N)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 32 g
YIELD: CALCULATEDPERCENTYIELD 149.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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